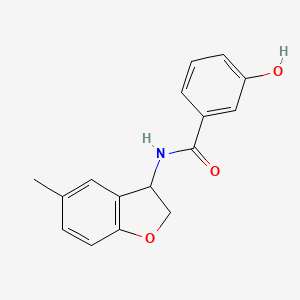![molecular formula C16H30N2O3S B7632735 Ethyl 4-[(2-ethylsulfinylcyclohexyl)amino]piperidine-1-carboxylate](/img/structure/B7632735.png)
Ethyl 4-[(2-ethylsulfinylcyclohexyl)amino]piperidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-[(2-ethylsulfinylcyclohexyl)amino]piperidine-1-carboxylate is a chemical compound that has gained significant attention in the field of scientific research due to its potential in various applications. It is commonly known as ECP and is a piperidine derivative that has a cyclohexyl ring and an ethylsulfinyl group attached to it.
科学的研究の応用
ECP has shown potential in various scientific research applications, including medicinal chemistry, drug discovery, and neuroscience. It has been reported to have analgesic, anti-inflammatory, and anticonvulsant properties, making it a promising candidate for the development of new drugs. ECP has also been studied for its potential as a treatment for Parkinson's disease and other neurodegenerative disorders.
作用機序
The mechanism of action of ECP is not fully understood, but it is believed to act on the central nervous system by binding to specific receptors. It has been reported to have an affinity for the mu-opioid receptor, which is involved in pain modulation. ECP has also been shown to have an effect on the GABAergic system, which is involved in the regulation of anxiety and seizure activity.
Biochemical and Physiological Effects:
ECP has been reported to have several biochemical and physiological effects. It has been shown to reduce pain and inflammation in animal models, and it has also been shown to have anticonvulsant effects. ECP has been reported to have a low toxicity profile, making it a promising candidate for further research.
実験室実験の利点と制限
One of the advantages of ECP is its ease of synthesis, which makes it readily available for use in laboratory experiments. It has also been reported to have a low toxicity profile, which is beneficial for in vivo studies. However, one of the limitations of ECP is its limited solubility in water, which can make it difficult to work with in certain experimental conditions.
将来の方向性
There are several future directions for the research of ECP. One potential direction is the development of new drugs based on ECP's analgesic and anti-inflammatory properties. Another potential direction is the study of ECP's effects on the GABAergic system, which could lead to the development of new treatments for anxiety and seizure disorders. Additionally, further research is needed to fully understand the mechanism of action of ECP and its potential as a treatment for neurodegenerative disorders.
Conclusion:
In conclusion, Ethyl 4-[(2-ethylsulfinylcyclohexyl)amino]piperidine-1-carboxylate is a promising compound that has shown potential in various scientific research applications. Its ease of synthesis, low toxicity profile, and potential for the development of new drugs make it an attractive candidate for further research. While there are still many unanswered questions regarding its mechanism of action and potential applications, ECP represents a promising area of research for the future.
合成法
The synthesis of ECP involves the reaction of 4-piperidone hydrochloride with 1-(2-ethylsulfinylcyclohexyl)amine in the presence of triethylamine and ethyl chloroformate. The reaction takes place at room temperature, and the resulting product is purified by recrystallization. The yield of ECP is typically around 60%, and the purity can be determined by using analytical techniques such as nuclear magnetic resonance spectroscopy.
特性
IUPAC Name |
ethyl 4-[(2-ethylsulfinylcyclohexyl)amino]piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30N2O3S/c1-3-21-16(19)18-11-9-13(10-12-18)17-14-7-5-6-8-15(14)22(20)4-2/h13-15,17H,3-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEMAWLRRVRKORY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(CC1)NC2CCCCC2S(=O)CC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[4-[2-(1,3-Dioxolan-2-yl)ethoxy]phenyl]propan-2-ol](/img/structure/B7632667.png)
![5-Bromo-4-methoxy-1-[(5-methyl-1,2-oxazol-3-yl)methyl]pyridin-2-one](/img/structure/B7632679.png)
![4-(difluoromethoxy)-N-methyl-N-[2-(2H-tetrazol-5-yl)propyl]benzamide](/img/structure/B7632689.png)
![2-methyl-N-[[4-methyl-2-(oxolan-3-ylmethoxy)phenyl]methyl]piperidine-2-carboxamide;hydrochloride](/img/structure/B7632700.png)
![N-[(2,2-dimethyl-3H-1-benzofuran-7-yl)methyl]-2,5-dimethyl-1,2,4-triazol-3-amine](/img/structure/B7632710.png)

![N,4-dimethyl-2-phenyl-N-[2-(2H-tetrazol-5-yl)propyl]-1,3-oxazole-5-carboxamide](/img/structure/B7632728.png)
![1-[4-[(8-Fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)amino]butyl]pyridin-2-one](/img/structure/B7632729.png)
![1-(4-fluoro-2-methylphenyl)-N-methyl-N-[2-(2H-tetrazol-5-yl)propyl]pyrazole-3-carboxamide](/img/structure/B7632745.png)
![8-fluoro-N-[4-(1,2,4-triazol-4-yl)butyl]-2,3,4,5-tetrahydro-1-benzoxepin-5-amine](/img/structure/B7632752.png)
![N-[(6-aminopyridin-3-yl)methyl]-2-(methoxymethyl)-N,6-dimethylpyrimidin-4-amine](/img/structure/B7632760.png)
![8-fluoro-N-[[(2R)-1-methylsulfonylpyrrolidin-2-yl]methyl]-2,3,4,5-tetrahydro-1-benzoxepin-5-amine](/img/structure/B7632761.png)
![(2S)-1-methoxy-3-[2-[2-(trifluoromethyl)phenyl]morpholin-4-yl]propan-2-ol](/img/structure/B7632770.png)